molecular formula C10H13ClN2O B2921448 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride CAS No. 68220-91-7

2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride

Cat. No.: B2921448
CAS No.: 68220-91-7
M. Wt: 212.68
InChI Key: NSRQZIKILDUTEG-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride is an organic compound featuring an acetonitrile backbone substituted with an amino group linked to a 4-methoxyphenylmethyl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in pathways related to antidepressants like venlafaxine hydrochloride, where structural analogs are reduced or functionalized to yield active pharmaceutical ingredients (APIs) .

Synthetic routes often involve phase-transfer catalysis (PTC) or reductive amination. For example, cyclohexanone and 4-methoxyphenyl acetonitrile react under PTC conditions to form intermediates like 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, which are further reduced to yield amino alcohol precursors .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-13-10-4-2-9(3-5-10)8-12-7-6-11;/h2-5,12H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRQZIKILDUTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride typically involves the reaction of 4-methoxybenzylamine with chloroacetonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, hydroxides, and amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aminoacetonitrile derivatives.

Scientific Research Applications

2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) 2-{[(2,4-Dimethoxyphenyl)methyl]amino}acetonitrile Hydrochloride
  • Structural Difference : Two methoxy groups at positions 2 and 4 on the phenyl ring instead of a single 4-methoxy group.
  • Impact : Increased electron density on the aromatic ring may alter reactivity in electrophilic substitutions. The steric hindrance from the 2-methoxy group could reduce accessibility for further functionalization .
  • Applications : Used in chiral resolution studies due to its enhanced electronic profile .
(b) Ethyl 2-{[(4-Fluorophenyl)methyl]amino}acetate Hydrochloride
  • Structural Difference : A fluorine atom replaces the methoxy group, and the nitrile is substituted with an ethyl ester.
  • The ester group increases lipophilicity compared to the nitrile, affecting solubility (Molecular Weight: 247.7 vs. ~225 for the target compound) .
(c) Methyl 2-((4-Hydroxyphenyl)amino)acetate Hydrochloride
  • Structural Difference : Hydroxyl group replaces methoxy, and the nitrile is an ester.
  • Impact : The hydroxyl group enables hydrogen bonding, improving aqueous solubility but reducing stability under acidic conditions .

Variations in the Amino Substituent

(a) 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile Hydrochloride
  • Structural Difference: Phenethylamino group replaces the 4-methoxyphenylmethylamino group.
  • This makes it relevant in CNS drug intermediates .
(b) (S)-2-(((S)-1-(4-Methoxyphenyl)ethyl)amino)-2-(o-tolyl)acetonitrile Hydrochloride
  • Structural Difference: Chiral (S)-1-(4-methoxyphenyl)ethylamino group and o-tolyl substituent.
  • Impact : Stereochemistry influences binding affinity in enantioselective synthesis. The o-tolyl group introduces steric effects, altering reaction kinetics in catalytic processes .

Functional Group Variations

(a) 2-(Aminomethyl)benzonitrile Hydrochloride
  • Structural Difference: Aminomethyl group directly attached to a benzonitrile core.
  • Impact : The absence of the acetonitrile spacer shortens the molecule, reducing conformational flexibility. This positional isomerism may limit utility in multi-step syntheses requiring extended backbones .

Key Research Findings

Electronic Effects : Methoxy groups enhance electron density, favoring nucleophilic attacks, while fluorine or hydroxyl groups alter resonance stability and metabolic pathways .

Stereochemical Influence : Chiral analogs (e.g., ) exhibit distinct NMR profiles and enantiomeric excess (ee) values, critical for asymmetric synthesis .

Synthetic Efficiency : Phase-transfer catalysis (e.g., PEG-400 in ) improves yield (>80%) for the target compound compared to multi-step resolutions required for chiral variants .

Biological Activity

2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxyphenyl group attached to an aminoacetonitrile moiety, which is believed to contribute to its biological properties. The structural formula can be represented as follows:

C10H13ClN2O\text{C}_{10}\text{H}_{13}\text{ClN}_2\text{O}

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticonvulsant Activity : Analogous compounds have shown significant anticonvulsant effects in animal models, suggesting potential utility in treating epilepsy .
  • Anticancer Activity : The presence of the methoxy group has been associated with enhanced cytotoxicity against various cancer cell lines. For example, derivatives with similar substituents have demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines .
  • Antioxidant Activity : Compounds featuring methoxy groups have also been reported to exhibit antioxidant properties, scavenging free radicals more effectively than standard antioxidants like ascorbic acid .

Anticancer Activity

A series of studies evaluated the anticancer potential of this compound through MTT assays against several cancer cell lines. Results indicated that:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), U-87 (glioblastoma), and HT-29 (colon cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 1.5 to 10 µM across different cell lines, highlighting its potency.
Cell LineIC50 (µM)
MDA-MB-2315.0
U-873.0
HT-297.5

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging method. The compound demonstrated a significant ability to reduce DPPH radicals, with an activity level approximately 1.4 times that of ascorbic acid.

Case Studies and Research Findings

  • Anticonvulsant Studies : In a study involving PTZ-induced seizures in rodents, derivatives similar to this compound showed marked anticonvulsant activity, suggesting a promising avenue for epilepsy treatment .
  • Cytotoxicity Against Cancer Cells : A comparative analysis of various derivatives revealed that those with methoxy substitutions were consistently more potent against multiple cancer types, emphasizing the importance of substituent positioning on biological activity .
  • Neuroprotective Effects : Some studies have indicated neuroprotective properties against H2O2-induced damage in neuronal cell lines, supporting its potential in neurodegenerative disease models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, phase transfer catalysis (PTC) using PEG-400 or Aliquate-336 (as described in cyclohexanol derivative syntheses) optimizes reactions involving poorly miscible reagents . Key variables include:

  • Catalyst selection : PEG-400 enhances interfacial reactivity in biphasic systems.
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and stability.
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted 4-methoxyphenylmethylamine. Monitor yield via HPLC or TLC (≥98% purity criteria, as in impurity standards) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Structural elucidation : Use 1H NMR^1 \text{H NMR} (e.g., δ 3.8 ppm for methoxy protons) and 13C NMR^{13} \text{C NMR} (nitrile carbon at ~120 ppm) .
  • Purity assessment : Reverse-phase HPLC with UV detection at 255 nm (λmax for aromatic systems) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for C11H13N2OCl).

Q. What are the optimal storage conditions to ensure long-term stability?

  • Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies (≥5 years) for analogous hydrochlorides indicate degradation via hydrolysis of the nitrile group under humid conditions . Pre-use analysis (e.g., Karl Fischer titration) ensures residual moisture <0.5%.

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-reduction or byproduct formation) be mitigated during synthesis?

  • Methodological Answer :

  • Byproduct control : Use selective reducing agents (e.g., NaBH4/AlCl3 for reductive amination) to avoid over-reduction of the nitrile to a primary amine .
  • Kinetic monitoring : In situ FTIR tracks nitrile consumption (C≡N stretch at ~2250 cm<sup>-1</sup>).
  • Workflow optimization : Quench reactions at 85–90% conversion to minimize dimerization (common in acetonitrile derivatives) .

Q. What strategies are recommended for impurity profiling and quantification?

  • Methodological Answer :

  • Impurity identification : Compare retention times and mass spectra against EP/USP reference standards (e.g., Venlafaxine Hydrochloride Imp. F/G/H) using LC-MS/MS .
  • Quantification : Apply relative response factors (RRF) for impurities lacking reference materials. For example, use a 0.1% w/w spiking limit for unknown peaks in HPLC .
  • Forced degradation : Expose the compound to heat (60°C, 48h), acid/base hydrolysis, and UV light to simulate stability-related impurities.

Q. How can computational modeling aid in predicting reactivity or biological activity?

  • Methodological Answer :

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization .
  • Docking simulations : Model interactions with biological targets (e.g., monoamine transporters) using the protonated amine and nitrile moieties as key pharmacophores .
  • QSAR : Correlate substituent effects (e.g., methoxy position) with logP and solubility to optimize pharmacokinetic properties.

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